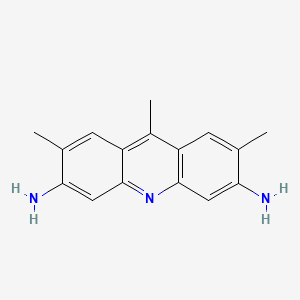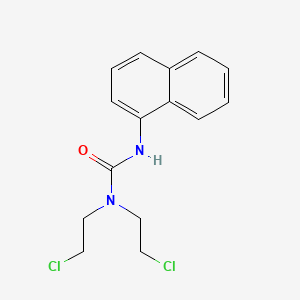
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a naphthalene ring attached to a urea moiety, which is further substituted with two 2-chloroethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea typically involves the reaction of naphthylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with bis(2-chloroethyl)amine to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of the intermediates and final product.
化学反应分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ureas with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
科学研究应用
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea has several scientific research applications, including:
Biology: Studied for its potential as an alkylating agent in biochemical assays.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of polymers and other chemical intermediates.
作用机制
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in DNA, RNA, and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The molecular targets include guanine bases in DNA, leading to the formation of interstrand cross-links.
相似化合物的比较
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-(4-nitrophenyl)urea
- 1,1-Bis(2-chloroethyl)-3-(2-methoxyphenyl)urea
Uniqueness
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The naphthalene ring enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other nitrogen mustards that lack aromatic rings.
属性
CAS 编号 |
2003-44-3 |
|---|---|
分子式 |
C15H16Cl2N2O |
分子量 |
311.2 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H16Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,18,20) |
InChI 键 |
ACCSWAHUGLGDLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


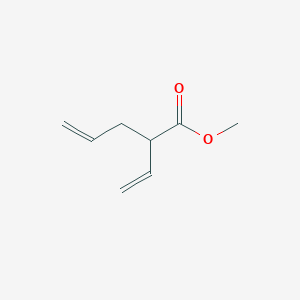
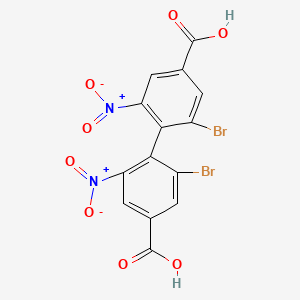
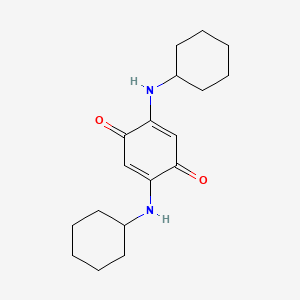
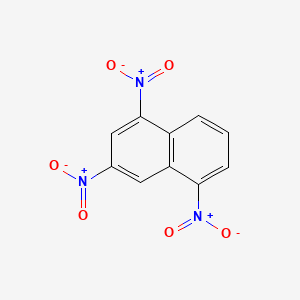

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
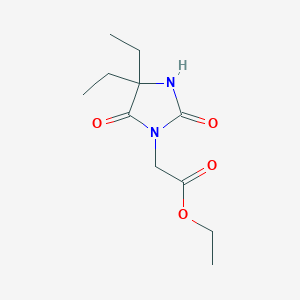



![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)

